3-ブロモ-5-(((tert-ブチルジメチルシリル)オキシ)メチル)ピリジン

概要

説明

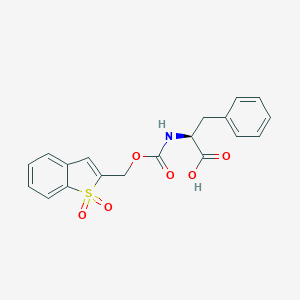

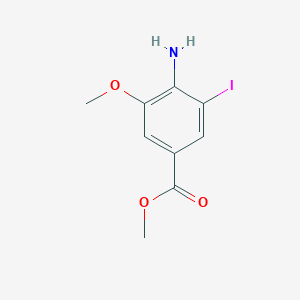

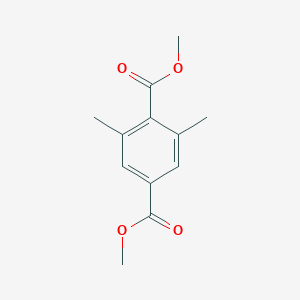

“3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is a bromo silyl ether . It is a reagent in the preparation of piperidinylcarbonyl sulfamates as a novel class of antihyperlipidemic agents with LDL-receptor up-regulation via the adaptor protein autosomal recessive hypercholesterolemia .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-Butyldimethylsilyl chloride and 3-Bromo-1-propanol . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .Molecular Structure Analysis

The molecular formula of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is C9H21BrOSi . The InChI code is 1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 .Chemical Reactions Analysis

This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It may be used as an alkylating agent in the synthesis of various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” are as follows: It is a liquid with a density of 1.093 g/mL at 25 °C (lit.) . Its boiling point is 182 °C (lit.) . The refractive index is n20/D 1.451 (lit.) .科学的研究の応用

有機ビルディングブロック

この化合物は、さまざまな複雑な分子の合成における有機ビルディングブロックとして使用されます . これは、多くの医薬品にプロパノール官能基を導入するために使用できるブロモシリルエーテルです .

アルキル化剤

これは、さまざまな化合物の合成におけるアルキル化剤として使用できます . アルキル化剤は、化合物の水素原子をアルキル基で置き換える能力があるため、化学において広く使用されています。これは、化合物の特性を大幅に変える可能性があります。

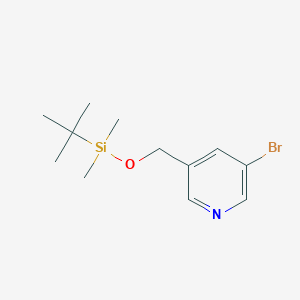

テトラヒドロトリアゾロピリジンの合成

この化合物は、4-(tert-ブチルジメチルシリル)-4,5,6,7-テトラヒドロ-[1,2,3]トリアゾロ[1,5-a]ピリジンの合成に使用されてきました . このプロセスには、S N 2反応に続いて、in situ 分子内熱Huisgenアジド-アルキン環状付加反応が含まれます .

医薬品化学

この化合物を用いて合成できる部分的に飽和した[1,2,3]トリアゾロ[1,5-a]ピリジン部分は、神経系の疾患の治療および予防のための新規カリウムチャネルモジュレーターの側鎖に含まれています .

二環式縮環トリアゾリウムイオン液体の構築

この化合物を用いて合成できる4,5,6,7-テトラヒドロ-[1,2,3]トリアゾロ[1,5-a]ピリジンの構造コアは、二環式縮環トリアゾリウムイオン液体の構築に用途が見出されています . これらのイオン液体は、銅(II)イオンの化学選択的抽出、およびヒスチジン含有ペプチドの抽出のために設計されています .

他の複雑な分子の合成

この化合物は、(+)-アンブルチシン、(−)-ラウリマリド、(−)-サリノスポラミドA、および(+)-レウカサンドロライドAの全合成にも使用されています . これらは、医薬品化学など、さまざまな分野で潜在的な用途を持つ複雑な分子です。

作用機序

Target of Action

It is known that this compound can introduce propanol functionality to many pharmaceuticals .

Mode of Action

It is known to act as an alkylating agent in the synthesis of various compounds .

Biochemical Pathways

It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .

Result of Action

As an alkylating agent, it likely contributes to the formation of various compounds .

Safety and Hazards

The safety and hazards associated with “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” include skin and eye irritation, and it may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

将来の方向性

特性

IUPAC Name |

(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFJTLMTULVTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621171 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152351-91-2 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol](/img/structure/B175345.png)